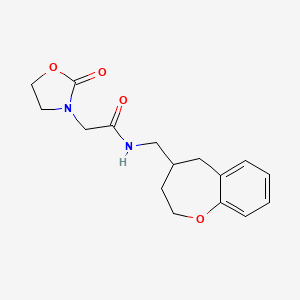

![molecular formula C22H28N6 B5537733 1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5537733.png)

1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, nucleophilic aromatic substitution, and hydrogenation processes. For instance, a robust three-step synthesis involving nucleophilic aromatic substitution followed by hydrogenation and iodination has been reported for a key intermediate in the synthesis of Crizotinib, a similar compound (Fussell et al., 2012). Such methodologies could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

Molecular structure investigations of related compounds often employ X-ray crystallography combined with computational methods such as DFT calculations and Hirshfeld surface analysis. These techniques help in understanding the intermolecular interactions, electronic properties, and molecular packing in the crystal lattice, providing insights into the stability and reactivity of the compound (Shawish et al., 2021).

Applications De Recherche Scientifique

Synthesis and Molecular Structure Investigations

Research into s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties, as presented by Shawish et al. (2021), focuses on the synthesis of new compounds and their molecular structure analysis through X-ray crystallography, Hirshfeld, and DFT calculations. The study delves into intermolecular interactions and electronic properties, showcasing the potential of these compounds in designing materials with specific physical and chemical properties (Shawish et al., 2021).

Pharmacological Applications

Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives and their potential as 5-HT2 and alpha 1 receptor antagonists. This research is pivotal for developing new drugs targeting serotonin receptors, which are crucial for various CNS disorders, demonstrating the relevance of such compounds in medicinal chemistry (Watanabe et al., 1992).

Chemical Synthesis Techniques

Shevchuk et al. (2012) provided an efficient method for preparing 3- and 4-(1H-azol-1-yl)piperidines, highlighting the versatility of these compounds in chemical synthesis. This work underlines the broad applicability of such structures in creating diverse chemical entities, which can be further utilized in various scientific and industrial applications (Shevchuk et al., 2012).

Antagonistic Activity on Adenosine Receptors

Baraldi et al. (2012) investigated water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines as human A₃ adenosine receptor antagonists. The study presents a novel approach to increasing water solubility and bioavailability of receptor antagonists, which is critical for developing therapeutics with improved pharmacokinetic profiles (Baraldi et al., 2012).

Mycobacterium tuberculosis GyrB Inhibitors

Jeankumar et al. (2013) designed and synthesized thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors, offering insights into tackling tuberculosis through targeted inhibition of bacterial DNA gyrase. This highlights the potential of such compounds in addressing global health challenges by providing new avenues for antibiotic development (Jeankumar et al., 2013).

Propriétés

IUPAC Name |

1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(pyrazol-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N6/c1-2-28-21(16-27-11-5-10-23-27)24-25-22(28)17-8-12-26(13-9-17)20-14-18-6-3-4-7-19(18)15-20/h3-7,10-11,17,20H,2,8-9,12-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXVVLAYOOVQIHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1C2CCN(CC2)C3CC4=CC=CC=C4C3)CN5C=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-dihydro-1H-inden-2-yl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

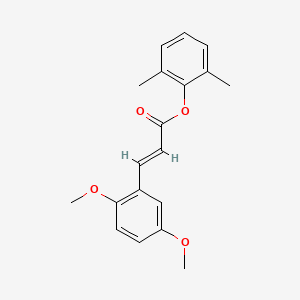

![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-(2-naphthyloxy)propanamide](/img/structure/B5537657.png)

![3-{3-[(benzylamino)sulfonyl]-4-methoxyphenyl}acrylic acid](/img/structure/B5537675.png)

![ethyl 3-[(6-methyl-4-quinazolinyl)amino]benzoate](/img/structure/B5537682.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-4-methylphenol](/img/structure/B5537686.png)

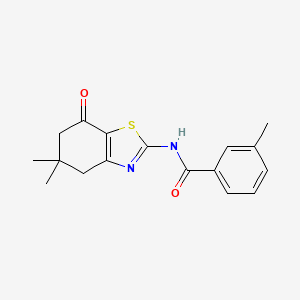

![2-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537709.png)

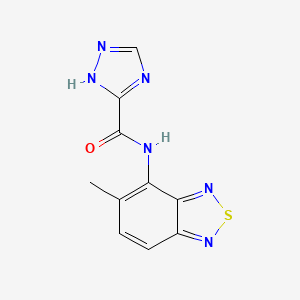

![4-methyl-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5537717.png)

![N-{(3S*,4R*)-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5537726.png)

![1-{4-[2-(3-amino-1-azepanyl)-2-oxoethyl]phenyl}-2-imidazolidinone hydrochloride](/img/structure/B5537746.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5537749.png)

![{4-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5537766.png)